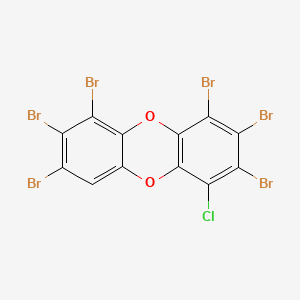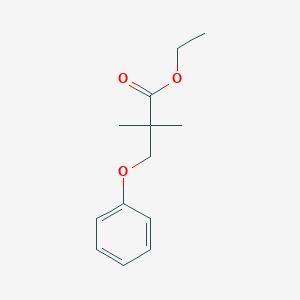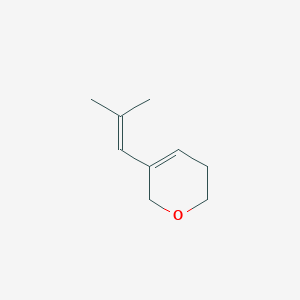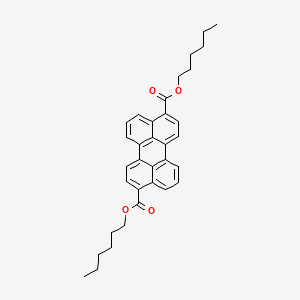
Dihexyl perylene-3,9-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihexyl perylene-3,9-dicarboxylate is a chemical compound with the molecular formula C₃₄H₃₆O₄ and a molecular weight of 508.647 g/mol . . This compound is part of the perylene family, which is known for its unique optical and electronic properties.
Méthodes De Préparation
The synthesis of dihexyl perylene-3,9-dicarboxylate typically involves the esterification of perylene-3,9-dicarboxylic acid with hexanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Dihexyl perylene-3,9-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form perylene-3,9-dicarboxylic acid.
Reduction: Reduction reactions can convert it back to its corresponding alcohols.
Substitution: It can undergo substitution reactions where the ester groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Dihexyl perylene-3,9-dicarboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of dihexyl perylene-3,9-dicarboxylate involves its interaction with light and its ability to transfer energy. When exposed to light, it can absorb photons and reach an excited state. This excited state can then transfer energy to other molecules, making it useful in applications like photodynamic therapy and solar cells . The molecular targets and pathways involved include its interaction with cellular components in biological systems and its role in electron transfer processes in electronic devices .
Comparaison Avec Des Composés Similaires
Dihexyl perylene-3,9-dicarboxylate can be compared with other similar compounds such as:
Perylene-3,4,9,10-tetracarboxylic acid derivatives: These compounds have similar optical and electronic properties but differ in their chemical structure and reactivity.
Perylene-3,4-dicarboxylic acid derivatives: These compounds are also used in similar applications but have different functional groups that affect their properties.
The uniqueness of this compound lies in its specific ester groups, which provide distinct solubility and reactivity characteristics compared to other perylene derivatives .
Propriétés
Numéro CAS |
105823-23-2 |
|---|---|
Formule moléculaire |
C34H36O4 |
Poids moléculaire |
508.6 g/mol |
Nom IUPAC |
dihexyl perylene-3,9-dicarboxylate |
InChI |
InChI=1S/C34H36O4/c1-3-5-7-9-21-37-33(35)29-19-17-27-24-14-12-16-26-30(34(36)38-22-10-8-6-4-2)20-18-28(32(24)26)23-13-11-15-25(29)31(23)27/h11-20H,3-10,21-22H2,1-2H3 |
Clé InChI |
QPMKLBAAWANJDY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC(=O)C1=CC=C2C3=C4C(=CC=C3)C(=CC=C4C5=C2C1=CC=C5)C(=O)OCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



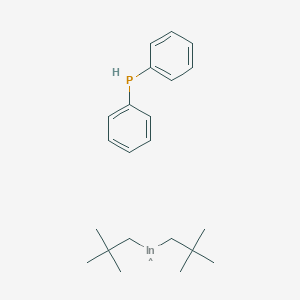
![2,2'-[Naphthalene-1,4-diylbis(sulfanediylmethylene)]bis(oxirane)](/img/structure/B14338632.png)

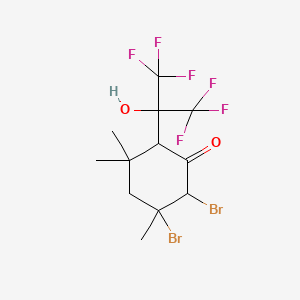

![2-Heptynoic acid, 7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester](/img/structure/B14338657.png)
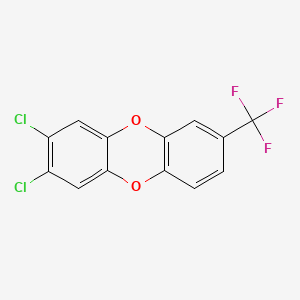


![2-[(Cyclohex-2-en-1-yl)oxy]ethyl 3-oxobutanoate](/img/structure/B14338681.png)
